Potassium 2-fluorobenzenesulfonate
Description
Potassium 2-fluorobenzenesulfonate (C₆H₄FSO₃K) is an organosulfonate salt characterized by a fluorine substituent at the ortho position of the benzene ring and a sulfonate group (-SO₃⁻) bound to a potassium cation. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of biologically active derivatives, such as pyrazolecarbamide-based molecules . Its structure combines the electron-withdrawing effects of fluorine with the ionic nature of the sulfonate group, influencing its reactivity, solubility, and crystalline packing.
Properties
Molecular Formula |
C6H4FKO3S |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
potassium;2-fluorobenzenesulfonate |
InChI |
InChI=1S/C6H5FO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
InChI Key |
QESVBYKECHLZTB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 2-fluorobenzenesulfonate can be synthesized through the sulfonylation of fluorobenzene using potassium metabisulfite as a sulfur dioxide surrogate. The reaction typically involves the insertion of sulfur dioxide under mild conditions, often facilitated by transition metal catalysis or photoinduced conversions under visible light or ultraviolet irradiation .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale sulfonylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous-flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonate group can participate in redox reactions, leading to the formation of different sulfur-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonate esters are typical products.
Reduction Products: Sulfides or thiols may be produced.
Scientific Research Applications
Potassium 2-fluorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of potassium 2-fluorobenzenesulfonate involves its ability to act as a sulfonylating agent. The sulfonate group can interact with various molecular targets, leading to the formation of sulfonyl derivatives. These interactions often involve nucleophilic attack on the sulfonate group, resulting in the transfer of the sulfonyl moiety to the target molecule .
Comparison with Similar Compounds
Table 1: Substituent Properties in Potassium Benzenesulfonate Salts
- However, bond lengths and angles remain similar to other benzenesulfonates, indicating conserved sulfonate geometry .
- Potassium 4-chlorobenzenesulfonate : The para-substituted chlorine allows for symmetrical intermolecular interactions, contrasting with the ortho-fluorine’s asymmetric electronic effects. Chlorine’s moderate electronegativity (3.16) balances electron withdrawal and steric bulk .
Cation Influence on Sulfonate Frameworks
The choice of cation critically affects the supramolecular architecture of sulfonate salts:
Table 2: Cation Effects on 2-Fluorobenzenesulfonate Frameworks
- Potassium Salts: The small ionic radius of K⁺ (1.38 Å) promotes ionic bonding, resulting in rigid, high-symmetry frameworks.
- Guanidinium 2-fluorobenzenesulfonate : The guanidinium cation (C(NH₂)₃⁺) forms extensive hydrogen bonds with sulfonate oxygen atoms, creating elastic hydrogen-bonded networks. These interactions yield a flexible orthorhombic lattice, as evidenced by its large unit cell dimensions (a = 16.315 Å) .
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